molecular formula C20H12Br2O2 B3027700 1,3-Phenylenebis((4-bromophenyl)methanone) CAS No. 136039-69-5

1,3-Phenylenebis((4-bromophenyl)methanone)

Cat. No.: B3027700
CAS No.: 136039-69-5
M. Wt: 444.1 g/mol
InChI Key: JDPOXTQVRADMMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Phenylenebis((4-bromophenyl)methanone): is an organic compound with the molecular formula C20H12Br2O2 1,3-Bis(4-bromobenzoyl)benzene . This compound is characterized by the presence of two bromophenyl groups attached to a central phenylene ring through carbonyl linkages. It appears as a white to orange to green powder or crystalline solid and has a melting point of approximately 222°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Phenylenebis((4-bromophenyl)methanone) can be synthesized through a Friedel-Crafts acylation reaction. This involves the reaction of 1,3-dibromobenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .

Industrial Production Methods: Industrial production of 1,3-Phenylenebis((4-bromophenyl)methanone) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1,3-Phenylenebis((4-bromophenyl)methanone) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,3-Phenylenebis((4-bromophenyl)methanone) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Phenylenebis((4-bromophenyl)methanone) involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

  • 1,4-Phenylenebis((4-bromophenyl)methanone)
  • 1,2-Bis(4-bromophenyl)ethanone
  • (4-Bromophenyl)(2,4-dimethoxyphenyl)methanone

Comparison: 1,3-Phenylenebis((4-bromophenyl)methanone) is unique due to its specific substitution pattern on the phenylene ring, which influences its reactivity and applications. Compared to its isomers, such as 1,4-Phenylenebis((4-bromophenyl)methanone), it exhibits different chemical and physical properties, making it suitable for distinct applications in research and industry .

Properties

IUPAC Name

[3-(4-bromobenzoyl)phenyl]-(4-bromophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Br2O2/c21-17-8-4-13(5-9-17)19(23)15-2-1-3-16(12-15)20(24)14-6-10-18(22)11-7-14/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPOXTQVRADMMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.